![molecular formula C7H15NO3 B13899230 2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)
2-[2-Hydroxyethyl(propyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-Hydroxyethyl(propyl)amino]acetic acid is an organic compound with the molecular formula C7H15NO3 It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl(propyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl(propyl)amino]acetic acid typically involves the reaction of glycine with 2-hydroxyethyl(propyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Glycine with 2-Hydroxyethyl(propyl)amine: Glycine is reacted with 2-hydroxyethyl(propyl)amine in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at a temperature of around 80-100°C.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
2-[2-Hydroxyethyl(propyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-Oxoethyl(propyl)amino]acetic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-[2-Hydroxyethyl(propyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: It is investigated for its potential therapeutic properties, including its use as a chelating agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-[2-Hydroxyethyl(propyl)amino]acetic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, including metal detoxification and catalysis. The compound can also participate in biochemical pathways, where it may act as a substrate or inhibitor of specific enzymes.
相似化合物的比较
2-[2-Hydroxyethyl(propyl)amino]acetic acid can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)glycine: Similar structure but lacks the propyl group.
N-(2-Hydroxyethyl)iminodiacetic acid: Contains an additional carboxyl group.
N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amino group.
Uniqueness
The presence of the propyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may provide advantages in certain applications.
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(propyl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-3-8(4-5-9)6-7(10)11/h9H,2-6H2,1H3,(H,10,11) |
InChI 键 |
WNWHCVBECQPGCC-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCO)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


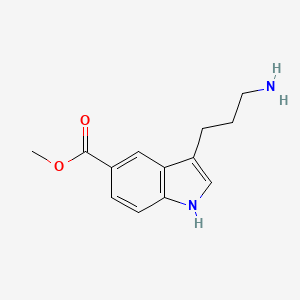
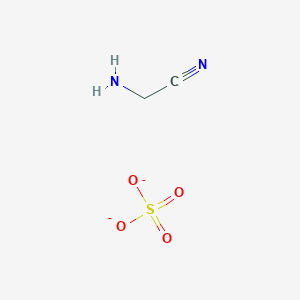
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
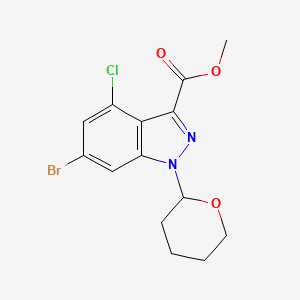
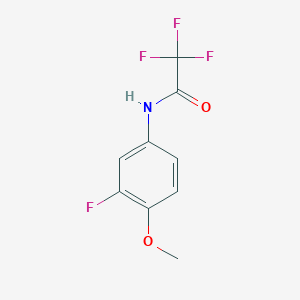


![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
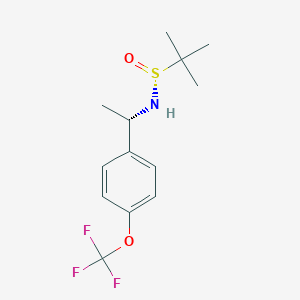
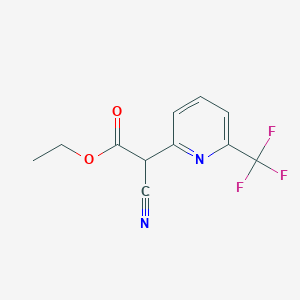
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
